molecular formula C39H65N3O17S2 B7839253 SPDP-PEG12-NHS ester

SPDP-PEG12-NHS ester

Cat. No.: B7839253
M. Wt: 912.1 g/mol
InChI Key: PQUMQQHUIZYDPW-UHFFFAOYSA-N
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Description

SPDP-PEG12-NHS ester is a heterobifunctional crosslinker that contains an amine-reactive N-hydroxysuccinimide ester at one end and a sulfhydryl-reactive 2-pyridyldithiol group at the opposite end. This compound is designed with a 12-unit polyethylene glycol spacer arm, which enhances its water solubility and reduces protein aggregation and precipitation compared to crosslinkers with only hydrocarbon spacers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SPDP-PEG12-NHS ester involves the conjugation of N-hydroxysuccinimide ester to a polyethylene glycol chain, followed by the attachment of the 2-pyridyldithiol group. The reaction typically occurs in a solvent such as dichloromethane or dimethylformamide, under mild conditions to preserve the functional groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in a controlled environment to prevent contamination and degradation .

Chemical Reactions Analysis

Types of Reactions

SPDP-PEG12-NHS ester undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

SPDP-PEG12-NHS ester is widely used in scientific research for its ability to crosslink proteins and other molecules. Its applications include:

Mechanism of Action

The mechanism of action of SPDP-PEG12-NHS ester involves the formation of covalent bonds between the crosslinker and target molecules. The N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds, while the 2-pyridyldithiol group reacts with sulfhydryl groups to form disulfide linkages. These reactions enable the crosslinker to link two different molecules, enhancing their stability and solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its 12-unit polyethylene glycol spacer arm, which provides greater water solubility and reduces protein aggregation compared to other crosslinkers. This makes it particularly useful in applications requiring high solubility and stability .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H65N3O17S2/c43-35(7-34-60-61-36-3-1-2-8-41-36)40-9-11-48-13-15-50-17-19-52-21-23-54-25-27-56-29-31-58-33-32-57-30-28-55-26-24-53-22-20-51-18-16-49-14-12-47-10-6-39(46)59-42-37(44)4-5-38(42)45/h1-3,8H,4-7,9-34H2,(H,40,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUMQQHUIZYDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCSSC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H65N3O17S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

912.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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